

A review of different synthesis routes for 2-Imidazolidone and their efficiencies.

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Compound of Interest

Compound Name: *2-Imidazolidone hemihydrate*

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A Comparative Guide to the Synthesis of 2-Imidazolidone

2-Imidazolidone, also known as ethylene urea, is a valuable chemical intermediate with wide-ranging applications in the pharmaceutical, agrochemical, and textile industries.^[1] Its synthesis has been approached through various routes, each with distinct advantages and disadvantages concerning efficiency, cost, and environmental impact. This guide provides a comparative overview of the most prominent synthesis methods for 2-imidazolidone, complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

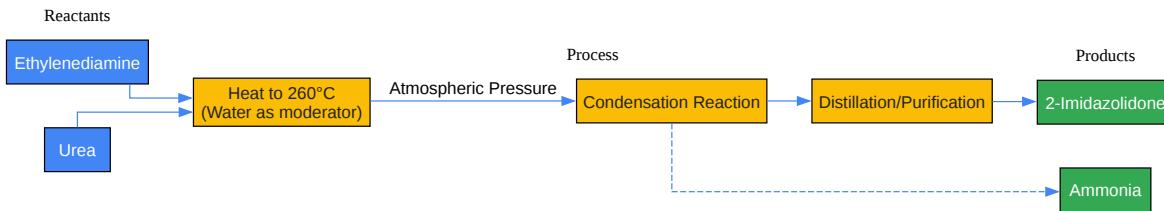
Comparison of Key Synthesis Routes

The selection of a synthetic route for 2-imidazolidone is often a trade-off between yield, reaction conditions, and the use of hazardous materials. The following table summarizes the quantitative data for the three primary methods of synthesis.

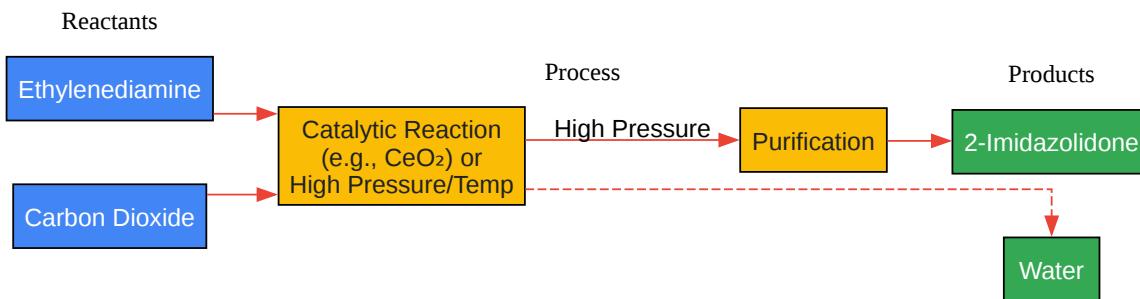
Synthesis Route	Starting Materials	Catalyst /Reagent	Temperature	Pressure	Reaction Time	Yield	Purity
Urea Method	Ethylene diamine, Urea	None (water as moderator)	Up to 260°C	Atmospheric	~5 hours	Up to 98%	High
Carbon Dioxide Method	Ethylene diamine, Carbon Dioxide	CeO ₂ , SnO ₂ /g-C ₃ N ₄ , or none	140-160°C (catalytic)	2.5 MPa (catalytic) to 100 atm (non-catalytic)	2-24 hours	83-98%	High
Dimethyl Carbonate Method	Ethylene diamine, Dimethyl Carbonate	Sodium methoxide or Sulfamic acid	90-160°C	Atmospheric	3-20 hours	58-90%	97-99.9%

Synthesis Pathways and Experimental Workflows

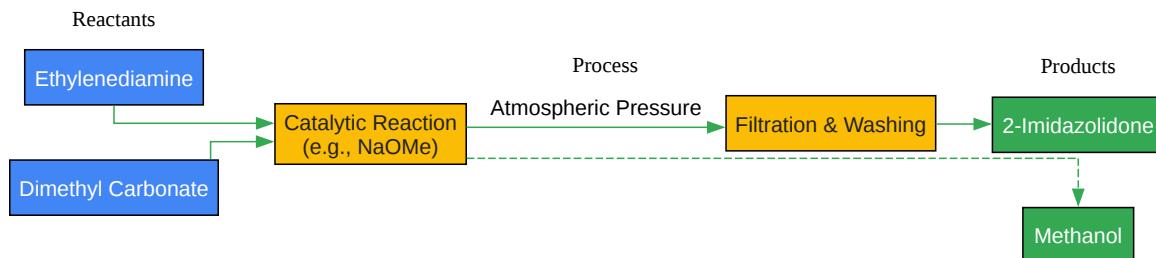
The following diagrams illustrate the chemical transformations and general experimental workflows for the synthesis of 2-imidazolidone via the urea, carbon dioxide, and dimethyl carbonate routes.

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Urea Method Synthesis Pathway

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Carbon Dioxide Method Synthesis Pathway



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Dimethyl Carbonate Method Synthesis Pathway

Experimental Protocols

Synthesis from Ethylenediamine and Urea

This method is a robust and high-yielding procedure suitable for both laboratory and industrial scales.

Experimental Protocol:

- In a reactor equipped with a reflux condenser and a distillation setup, add 70g of urea and 100ml of ethylenediamine.
- Heat the mixture. The urea will gradually dissolve as the temperature rises.
- Continue heating until reflux begins and ammonia starts to evolve, which occurs at approximately 117°C.
- Control the heating rate to maintain a steady reflux and evolution of ammonia, allowing the temperature to rise evenly.
- Once the evolution of ammonia has significantly slowed or stopped, change the setup from reflux to distillation to recover the excess ethylenediamine.

- The temperature will gradually increase to 260°C. Maintain this temperature for 1 hour.
- After the hold time, switch to vacuum distillation to collect the product. The crude 2-imidazolidone can be further purified by recrystallization.[\[2\]](#)

A yield of 72.4% with a product content of 98.2% has been reported for this method.[\[2\]](#) Other reports suggest that with water as a moderator, yields can be as high as 98% or better at atmospheric pressure.[\[3\]](#)

Synthesis from Ethylenediamine and Carbon Dioxide

This "green" synthesis route utilizes carbon dioxide as a C1 source, offering an environmentally benign alternative to more hazardous reagents.

Experimental Protocol (Catalytic using CeO₂): This protocol starts with ethylenediamine carbamate (EDA-CA), which is pre-synthesized from ethylenediamine and CO₂.

- In a high-pressure autoclave reactor, place 0.34 g (2.0 mmol) of CeO₂ catalyst, 15 mL of 2-propanol as the solvent, and 2.08 g (19.6 mmol) of ethylenediamine carbamate.
- Seal the autoclave and purge with an inert gas such as Argon.
- Heat the reactor to 140°C (413 K) and maintain this temperature with stirring for the desired reaction time.
- After the reaction is complete, cool the reactor to room temperature and vent any residual pressure.
- The product mixture can be filtered to remove the catalyst, and the solvent can be evaporated to yield the crude 2-imidazolidone, which can be purified by recrystallization.

This method has been reported to provide a yield of up to 83%.[\[4\]](#)[\[5\]](#)

Experimental Protocol (Catalytic using SnO₂/g-C₃N₄):

- In a suitable high-pressure reactor, charge ethylenediamine and the SnO₂/g-C₃N₄ catalyst.
- Pressurize the reactor with carbon dioxide to 2.5 MPa.

- Heat the mixture to 160°C and maintain for 2 hours with stirring.
- After cooling and depressurization, the product can be isolated and purified.

This catalytic system has been shown to achieve 95% conversion with 99% selectivity to 2-imidazolidone.[6]

Synthesis from Ethylenediamine and Dimethyl Carbonate

The use of dimethyl carbonate (DMC) as a carbonylating agent is another green approach that avoids the use of phosgene and its derivatives.

Experimental Protocol (using Sodium Methoxide):

- Charge a reaction vessel under a nitrogen atmosphere with 60.3 g (1 mol) of ethylenediamine, 45.45 g (0.5 mol) of dimethyl carbonate, 92.93 g (1 mol) of toluene, and 4.5 g (0.025 mol) of a 30% solution of sodium methoxide in methanol.
- Mix the components at room temperature (23°C). An exothermic reaction will cause the temperature to rise to around 55°C.
- After one hour, increase the temperature to 90°C and maintain at reflux for two hours.
- Upon cooling the reaction mixture, a white solid product will form.
- Filter the solid product and wash it with toluene.

The isolated 2-imidazolidone has a reported purity of 97% and a yield of 90%. Further washing with acetone can increase the purity to 99.9%. [7]

Experimental Protocol (using Sulfamic Acid):

- To a heatable reactor with a stirring mechanism, add 1.0 g of sulfamic acid, 6 mL of methanol, 3.0 g of ethylenediamine, and 9.0 g of dimethyl carbonate.
- Heat the mixture to 60°C and react for 3 hours.

- Increase the temperature to 160°C and continue the reaction for 11-20 hours.
- After cooling to room temperature, filter the mixture to remove the catalyst.
- Remove the solvent to obtain the crude 2-imidazolidone.

Yields for this method are reported to be in the range of 58-61%.[\[1\]](#)

Conclusion

The synthesis of 2-imidazolidone can be achieved through several effective routes. The Urea Method stands out for its high yields, use of inexpensive starting materials, and operation at atmospheric pressure, making it industrially attractive. The Carbon Dioxide Method represents a greener approach, and with the development of efficient catalysts, it is becoming increasingly viable, offering high yields under optimized conditions. The Dimethyl Carbonate Method also provides a good green alternative with high yields and purities, particularly when using a sodium methoxide catalyst. The choice of the most suitable method will depend on the specific requirements of the application, balancing factors such as cost, scale, environmental impact, and desired product purity.

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